15-Crown-5
Overview
Description
15-Crown-5 is a cyclic ether compound with the molecular formula C₁₀H₂₀O₅This compound is particularly notable for its ability to selectively bind sodium ions, making it a valuable tool in various chemical and industrial applications .
Mechanism of Action
Target of Action
1,4,7,10,13-Pentaoxacyclopentadecane, also known as 15-crown-5, is a crown ether that primarily targets metal cations . It has a particular affinity for potassium ions , and it can form complexes with these ions .
Mode of Action
The compound interacts with its targets by forming a complex. This interaction results in the formation of a host-guest type complex .
Biochemical Pathways
It’s known that the compound can influence the conformation of molecules . An exhaustive search of low-energy conformers of 1,4,7,10,13-Pentaoxacyclopentadecane has been presented .
Result of Action
The primary result of the action of 1,4,7,10,13-Pentaoxacyclopentadecane is the formation of complexes with metal ions, particularly potassium . This can result in changes to the physical and chemical properties of the ions, potentially influencing their behavior in biological systems.
Action Environment
The action, efficacy, and stability of 1,4,7,10,13-Pentaoxacyclopentadecane can be influenced by various environmental factors. For instance, the compound’s ability to form complexes with ions can be affected by the presence of other ions in the environment . Additionally, factors such as temperature and pressure can influence the compound’s thermophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-Crown-5 can be synthesized using a modified Williamson ether synthesis. The reaction involves the use of ethylene glycol and ethylene oxide in the presence of a strong base such as sodium hydroxide. The reaction proceeds as follows: [ \text{(CH₂OCH₂CH₂Cl)₂ + O(CH₂CH₂OH)₂ + 2 NaOH → (CH₂CH₂O)₅ + 2 NaCl + 2 H₂O} ]
Industrial Production Methods: In industrial settings, this compound is produced through the cyclic oligomerization of ethylene oxide in the presence of gaseous boron trifluoride. This method allows for the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 15-Crown-5 undergoes various chemical reactions, including complexation, substitution, and coordination reactions.
Common Reagents and Conditions:
Complexation: This compound forms stable complexes with cations such as sodium and potassium. For example, it can form a complex with sodium thiocyanate under mild conditions.
Substitution: It can react with alkyl halides in the presence of a base to form substituted crown ethers.
Coordination: It can coordinate with transition metals such as copper and gold, forming stable complexes.
Major Products Formed:
- Complexes with sodium and potassium ions.
- Substituted crown ethers.
- Coordination complexes with transition metals .
Scientific Research Applications
15-Crown-5 has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in various organic reactions, facilitating the transfer of ions between aqueous and organic phases.
Biology: It is used in the study of ion transport and membrane permeability due to its ability to selectively bind cations.
Medicine: It is explored for its potential in drug delivery systems, particularly for targeting specific ions in the body.
Comparison with Similar Compounds
15-Crown-5 is unique due to its specific cavity size, which is ideal for binding sodium ions. Similar compounds include:
This compound-2-methanol: This compound has an additional hydroxymethyl group, which can alter its binding properties.
1,4,7,10,13-Benzopentaoxacyclopentadecin: This compound has a benzene ring incorporated into its structure, affecting its chemical properties and binding affinity.
These similar compounds highlight the versatility and specificity of this compound in various applications.
Properties
IUPAC Name |
1,4,7,10,13-pentaoxacyclopentadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTFKUDGYRBSAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067746 | |
Record name | 1,4,7,10,13-Pentaoxacyclopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Aldrich MSDS] | |
Record name | 15-Crown-5 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9738 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00144 [mmHg] | |
Record name | 15-Crown-5 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9738 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
33100-27-5 | |
Record name | 15-Crown-5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33100-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-Crown-5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033100275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,7,10,13-Pentaoxacyclopentadecane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4,7,10,13-Pentaoxacyclopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,10,13-pentaoxacyclopentadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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